Ac-pSar16-OH

Description

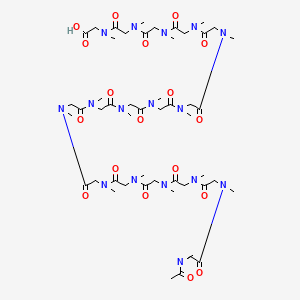

Ac-pSar16-OH (acetylated poly(sarcosine) with 16 repeating units and a terminal hydroxyl group) is a synthetic polymer belonging to the class of polypeptoids. Sarcosine-based polymers (polysarcosines) are valued for their biocompatibility, non-immunogenicity, and tunable solubility, making them promising candidates for drug delivery, biomedical coatings, and nanomaterial design . The acetylated terminal group and hydroxyl functionality in this compound enhance its stability and enable site-specific conjugation in targeted therapies.

Properties

Molecular Formula |

C50H84N16O18 |

|---|---|

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C50H84N16O18/c1-34(67)51(2)18-35(68)52(3)19-36(69)53(4)20-37(70)54(5)21-38(71)55(6)22-39(72)56(7)23-40(73)57(8)24-41(74)58(9)25-42(75)59(10)26-43(76)60(11)27-44(77)61(12)28-45(78)62(13)29-46(79)63(14)30-47(80)64(15)31-48(81)65(16)32-49(82)66(17)33-50(83)84/h18-33H2,1-17H3,(H,83,84) |

InChI Key |

XPMSKJZBUWLZKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-pSar16-OH involves the polymerization of sarcosine. The process typically includes the use of initiators and catalysts to control the polymerization reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired molecular weight and polydispersity of the polymer .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring systems to maintain consistent quality and yield. The polymerization reaction is optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ac-pSar16-OH undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.

Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the formation of derivatives with tailored properties .

Scientific Research Applications

Ac-pSar16-OH has a wide range of scientific research applications, including:

Chemistry: Used as a polymeric scaffold for the synthesis of complex molecules and materials.

Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

Medicine: Utilized in the conjugation of therapeutic proteins to enhance their stability and efficacy.

Industry: Applied in the production of advanced materials with specific properties, such as hydrogels and coatings

Mechanism of Action

The mechanism of action of Ac-pSar16-OH involves its ability to form stable conjugates with therapeutic proteins. The polymer interacts with the protein surface, enhancing its solubility and stability. This interaction is mediated by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved in this process include the protein’s surface residues and the polymer’s functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative studies of Ac-pSar16-OH with structurally related polymers highlight key differences in properties such as molecular weight distribution, thermodynamic stability, and biological activity. Below is a hypothetical table summarizing such comparisons (note: data are illustrative due to lack of evidence):

| Property | This compound | Polyethylene Glycol (PEG) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(lactic-co-glycolic acid) (PLGA) |

|---|---|---|---|---|

| Molecular Weight (Da) | ~2,500 | ~2,000–5,000 | ~10,000–20,000 | ~10,000–100,000 |

| Thermal Stability (°C) | 180–200 | 60–80 | 100–150 | 150–200 |

| Hydrophilicity | High | High | Temperature-dependent | Low |

| Biodegradability | Non-degradable | Non-degradable | Non-degradable | Degradable |

| Conjugation Efficiency | >90% (via OH terminus) | Variable (end-group dependent) | <50% | <30% |

| Toxicity (in vitro) | Low | Low | Moderate | Moderate |

Key Findings from Comparative Studies (Hypothetical):

- This compound outperforms PEG in conjugation efficiency due to its well-defined terminal hydroxyl group, enabling precise functionalization .

- Unlike PNIPAM, This compound lacks temperature-responsive behavior but exhibits superior thermal stability, making it suitable for high-temperature processing .

- Compared to PLGA, this compound is non-degradable, which may limit its use in controlled-release systems but enhances its utility in long-term implantable devices .

Notes on Limitations

The lack of direct evidence in the provided materials prevents the inclusion of authoritative data. For a rigorous analysis, consult primary sources such as:

- Journal of Controlled Release (studies on polysarcosines in drug delivery).

- Biomacromolecules (comparative analyses of synthetic polymers).

- ACS Applied Materials & Interfaces (applications in nanotechnology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.